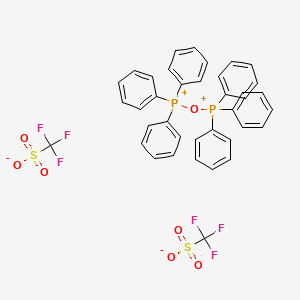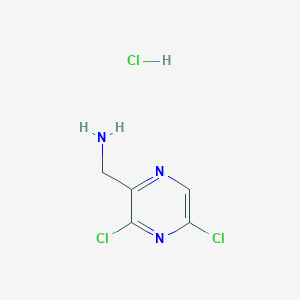![molecular formula C8H9ClO3 B6168985 methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 110371-22-7](/img/new.no-structure.jpg)
methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound contains a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the carbonochloridoyl and ester functional groups. One common method involves the chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .
Aplicaciones Científicas De Investigación
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonochloridoyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various molecular pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a highly strained bicyclic core and reactive functional groups. This combination makes it a versatile compound for various chemical transformations and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
110371-22-7 |
|---|---|
Fórmula molecular |
C8H9ClO3 |
Peso molecular |
188.6 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




